molecular formula C11H12BrFN2O2 B13405557 C11H12BrFN2O2

C11H12BrFN2O2

Cat. No.: B13405557
M. Wt: 303.13 g/mol
InChI Key: XGDLWCRIJLPAOX-AUWJEWJLSA-N
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Description

C₁₁H₁₂BrFN₂O₂ is a halogenated organic compound containing bromine (Br), fluorine (F), nitrogen (N), and oxygen (O). The N₂O₂ moiety may imply amide, urea, or nitro functional groups, influencing solubility and reactivity .

Properties

Molecular Formula

C11H12BrFN2O2

Molecular Weight

303.13 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-bromo-2-fluorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H12BrFN2O2/c1-3-17-11(16)7(2)14-15-10-5-4-8(12)6-9(10)13/h4-6,15H,3H2,1-2H3/b14-7-

InChI Key

XGDLWCRIJLPAOX-AUWJEWJLSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Br)F)/C

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Br)F)C

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical reactions. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Aromatic Compounds

(a) C₁₀H₉FN₂O₃ (, Entry 12)
  • Structure : Contains fluorine, nitrogen, and oxygen, likely as a fluorinated aromatic ring with nitro or amide groups.
  • Key Differences : Lacks bromine, reducing molecular weight (MW: 224.19 g/mol vs. hypothetical ~322 g/mol for C₁₁H₁₂BrFN₂O₂). Bromine in C₁₁H₁₂BrFN₂O₂ may increase lipophilicity (higher LogP) and alter electrophilic substitution patterns .
(b) C₁₂H₆Br₄O₄S ()
  • Structure : Tetrabrominated sulfone with oxygen.
  • Key Differences : Higher bromine content and sulfur inclusion enhance reactivity in sulfonation reactions. C₁₁H₁₂BrFN₂O₂’s single Br and F likely offer milder electronic effects, favoring selective substitutions .

Heterocyclic Nitrogen-Oxygen Systems

(a) C₆H₅BBrClO₂ (CAS 1046861-20-4, )
  • Structure : Boron-containing bromochlorophenyl compound.
  • The fluorine in C₁₁H₁₂BrFN₂O₂ may improve metabolic stability compared to chlorine in C₆H₅BBrClO₂ .
(b) C₉H₁₂N₂O₂ (, Entry 17)
  • Structure : Likely a diamine or lactam derivative.
  • Key Differences : Absence of halogens reduces steric bulk and polarity. C₁₁H₁₂BrFN₂O₂’s Br/F could enhance binding to hydrophobic enzyme pockets in drug design .

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Property C₁₁H₁₂BrFN₂O₂ (Estimated) C₁₀H₉FN₂O₃ C₆H₅BBrClO₂
Molecular Weight ~322 g/mol 224.19 g/mol 235.27 g/mol
LogP (XLOGP3) ~2.5–3.0 1.2 (estimated) 2.15
Solubility (mg/mL) 0.1–0.5 0.24 (C₆H₅BBrClO₂) 0.24
GI Absorption High High High
BBB Permeation Probable Unreported Yes

Notes:

  • LogP : Bromine and fluorine increase hydrophobicity in C₁₁H₁₂BrFN₂O₂ compared to C₁₀H₉FN₂O₃, aligning with trends in halogenated analogs .
  • Solubility : Lower solubility than C₆H₅BBrClO₂ due to higher MW and halogen content, but N₂O₂ groups may mitigate this via hydrogen bonding .

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